molecular formula C19H28N2OS B5495030 2-(allylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

2-(allylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Cat. No. B5495030
M. Wt: 332.5 g/mol
InChI Key: DHJKRCCMEYTOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as APTB and is a member of the piperidine family of compounds.

Mechanism of Action

The mechanism of action of APTB is related to its ability to inhibit the α7 nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses in the brain. By inhibiting this receptor, APTB can disrupt the transmission of nerve impulses, leading to a reduction in the activity of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APTB are related to its ability to inhibit the α7 nicotinic acetylcholine receptor. This receptor is involved in several important physiological processes, including learning, memory, and attention. By inhibiting this receptor, APTB can disrupt these processes, leading to a reduction in the activity of the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of APTB is its selectivity for the α7 nicotinic acetylcholine receptor. This selectivity makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of APTB is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for the study of APTB. One potential direction is to explore the use of APTB in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is to investigate the role of APTB in the regulation of other physiological processes, such as inflammation and immune function. Finally, further research is needed to optimize the synthesis and formulation of APTB for use in scientific research.

Synthesis Methods

The synthesis of APTB is a multi-step process that involves the use of several chemical reagents. The first step in the synthesis of APTB is the reaction of 2-bromo-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide with allyl mercaptan. This reaction results in the formation of 2-(allylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide.

Scientific Research Applications

APTB has been extensively studied for its potential applications in scientific research. One of the most promising applications of APTB is in the field of neuroscience. APTB has been shown to be a potent and selective inhibitor of the α7 nicotinic acetylcholine receptor. This receptor is involved in several important physiological processes, including learning, memory, and attention.

properties

IUPAC Name

2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c1-6-11-23-16-10-8-7-9-15(16)17(22)20-14-12-18(2,3)21-19(4,5)13-14/h6-10,14,21H,1,11-13H2,2-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJKRCCMEYTOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

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